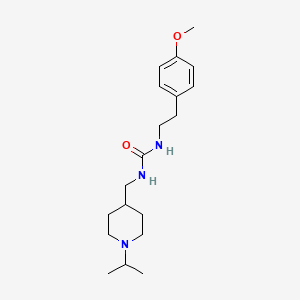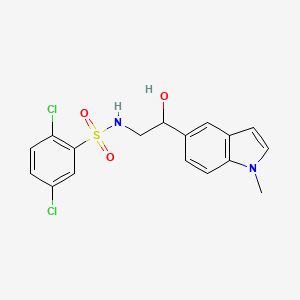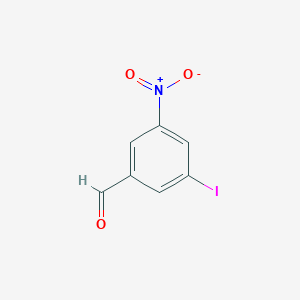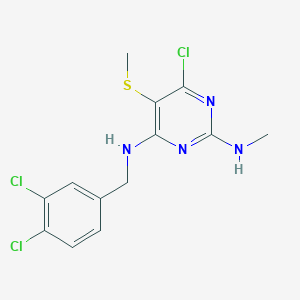
1-((1-Isopropylpiperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-((1-Isopropylpiperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The molecule also contains a urea group, which is often used in drugs due to its ability to form hydrogen bonds.
Molecular Structure Analysis
The molecule contains a piperidine ring, a urea group, and a methoxyphenethyl group. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . The urea group consists of a carbonyl group attached to two amine groups. The methoxyphenethyl group consists of a phenyl ring attached to an ethyl group with a methoxy group.
Applications De Recherche Scientifique
Complexation and Unfolding of Heterocyclic Ureas
Research by Corbin et al. (2001) focuses on the synthesis and conformational studies of heterocyclic ureas, which undergo complexation-induced unfolding to form multiply hydrogen-bonded complexes. This study highlights the potential of urea derivatives as building blocks for self-assembly in creating complex structures, mimicking biological processes such as the helix-to-sheet transition shown by peptides. This research area could encompass applications in nanotechnology and materials science, providing a foundation for developing new materials with tailored properties (Corbin et al., 2001).
Crystal Structure of Urea Derivatives
Another study by Rao et al. (2010) presents the crystal structure of an unsymmetrically substituted urea derivative, highlighting the importance of structural analysis in understanding the properties of such compounds. This research contributes to the field of crystallography and materials science, providing insights into the molecular arrangement that could influence the chemical and physical properties of materials based on urea derivatives (Rao et al., 2010).
Precursor for Synthesis of Nitroxides
Zakrzewski et al. (2004) discuss the use of a urea derivative as a valuable precursor for synthesizing new nitroxides. This study indicates the potential of urea derivatives in synthetic chemistry, particularly in creating molecules with specific magnetic or electronic properties, which could be useful in fields such as materials science and electronics (Zakrzewski et al., 2004).
Environmental Monitoring and ELISA Development
Research by Fang-shi (2007) focuses on developing an indirect competitive ELISA for determining isoproturon, a urea herbicide, in soil and flour. This study demonstrates the environmental and health applications of urea derivatives, specifically in developing sensitive assays for monitoring contaminants in the environment and food products (Fang-shi, 2007).
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[(1-propan-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c1-15(2)22-12-9-17(10-13-22)14-21-19(23)20-11-8-16-4-6-18(24-3)7-5-16/h4-7,15,17H,8-14H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJJFWMZFBQQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-Isopropylpiperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2441052.png)

![(E)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2441058.png)



![(Z)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)(methoxy)amine](/img/structure/B2441065.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine](/img/structure/B2441067.png)




